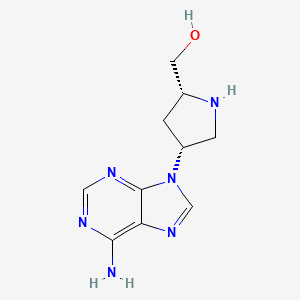
cis-4-(6-Amino-9H-purin-9-yl)-D-prolinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-4-(6-Amino-9H-purin-9-yl)-D-prolinol: is a compound that has garnered attention due to its potential applications in various fields, including medicinal chemistry and virology. This compound is an analog of purine, a fundamental component of nucleic acids, which plays a crucial role in the structure and function of DNA and RNA.
Vorbereitungsmethoden
The synthesis of cis-4-(6-Amino-9H-purin-9-yl)-D-prolinol involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions to form the desired compound. The reaction conditions typically involve the use of solvents, catalysts, and controlled temperatures to ensure the correct stereochemistry and yield. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining purity and efficiency .
Analyse Chemischer Reaktionen
cis-4-(6-Amino-9H-purin-9-yl)-D-prolinol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the compound. Common reagents and conditions for these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon. .
Wissenschaftliche Forschungsanwendungen
cis-4-(6-Amino-9H-purin-9-yl)-D-prolinol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules, such as enzymes and nucleic acids.
Medicine: It has potential antiviral properties and is being investigated for its efficacy against various viral infections.
Industry: The compound can be used in the development of pharmaceuticals and other chemical products
Wirkmechanismus
The mechanism of action of cis-4-(6-Amino-9H-purin-9-yl)-D-prolinol involves its interaction with molecular targets such as enzymes and nucleic acids. It can inhibit viral replication by interfering with the synthesis of viral RNA or DNA. The compound may also interact with specific pathways involved in viral replication, thereby preventing the virus from multiplying .
Vergleich Mit ähnlichen Verbindungen
cis-4-(6-Amino-9H-purin-9-yl)-D-prolinol can be compared with other purine analogs, such as:
Acyclovir: Used as an antiviral drug, particularly against herpes viruses.
Ganciclovir: Another antiviral agent used to treat cytomegalovirus infections.
Ribavirin: A broad-spectrum antiviral medication. The uniqueness of this compound lies in its specific structure, which may confer distinct antiviral properties and mechanisms of action compared to these similar compounds .
Eigenschaften
CAS-Nummer |
135042-28-3 |
|---|---|
Molekularformel |
C10H14N6O |
Molekulargewicht |
234.26 g/mol |
IUPAC-Name |
[(2R,4R)-4-(6-aminopurin-9-yl)pyrrolidin-2-yl]methanol |
InChI |
InChI=1S/C10H14N6O/c11-9-8-10(14-4-13-9)16(5-15-8)7-1-6(3-17)12-2-7/h4-7,12,17H,1-3H2,(H2,11,13,14)/t6-,7-/m1/s1 |
InChI-Schlüssel |
LIMGOFPYHUEMJW-RNFRBKRXSA-N |
Isomerische SMILES |
C1[C@H](CN[C@H]1CO)N2C=NC3=C(N=CN=C32)N |
Kanonische SMILES |
C1C(CNC1CO)N2C=NC3=C(N=CN=C32)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


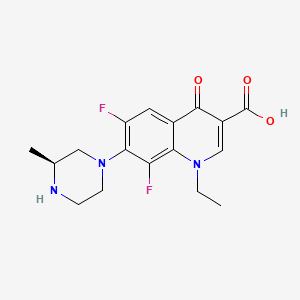
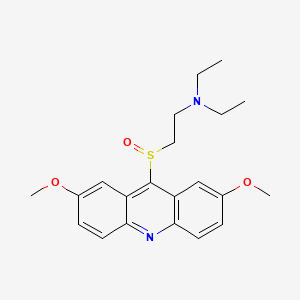
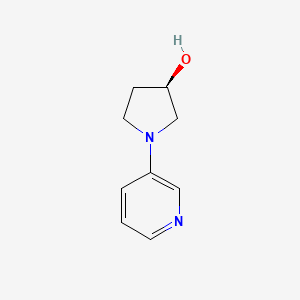
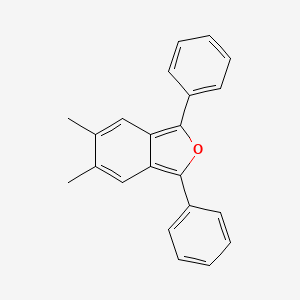
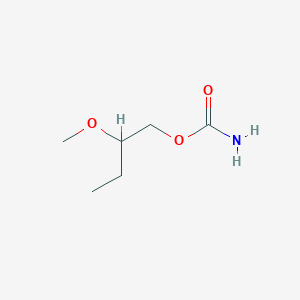

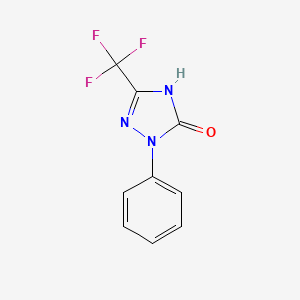

![5-Chloro-N,N-dipropylimidazo[1,2-a]pyrimidin-7-amine](/img/structure/B12905004.png)
![4-{2-[(6-Amino-3-methylpyrido[2,3-b]pyrazin-8-yl)amino]ethyl}benzenesulfonamide](/img/structure/B12905011.png)


![5-Methyl-2-[4-(trifluoromethoxy)phenyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12905033.png)

